LogP Difference: Impact on Solubility and Biological Assay Compatibility Between [2,4'-Bipyridine]-3-carboxylic Acid and its 2,2'-Isomer
[2,4'-Bipyridine]-3-carboxylic acid hydrochloride exhibits a significantly lower LogP (XLogP3) compared to its 2,2'-bipyridine isomer, indicating greater hydrophilicity. This difference is critical for applications in aqueous media, such as biological assays or water-based catalysis. The target compound's LogP is computed as 0.55 , while [2,2'-Bipyridine]-4-carboxylic acid has a LogP of 1.84 , a difference of 1.29 units, corresponding to a ~19.5-fold difference in partition coefficient [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.55 |
| Comparator Or Baseline | [2,2'-Bipyridine]-4-carboxylic acid LogP = 1.84 |
| Quantified Difference | ΔLogP = 1.29 (approx. 19.5-fold difference in partition coefficient) |
| Conditions | Computed via XLogP3 algorithm; standard in silico prediction for research compounds. |
Why This Matters
This significant difference in lipophilicity directly impacts the compound's suitability for aqueous-phase applications, influencing solubility, bioavailability in biological models, and partitioning in biphasic catalytic systems, thereby guiding procurement for specific experimental designs.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
